1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid

Catalog No.
S14466563
CAS No.
M.F
C8H13NO4
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid

Product Name

1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid

IUPAC Name

1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C8H13NO4/c10-7(11)6-1-2-8(5-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)

InChI Key

QZCWNFWWBCMOIT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1C(=O)O)OCCO2

1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid (CAS 1822537-35-8), structurally recognized as the ethylene ketal of 5-oxopipecolic acid, is a specialized spirocyclic building block heavily utilized in advanced peptidomimetic and small-molecule drug discovery. By masking the reactive 5-ketone moiety with a robust 1,4-dioxolane ring, this compound provides a stable, process-friendly scaffold for functionalizing the piperidine core. Its primary procurement value lies in its ability to undergo high-yielding N-alkylation, Boc/Fmoc protection, and C-terminal amide couplings without the side reactions, polymerization, or enolization typically associated with unprotected oxopiperidines [1].

Attempting to substitute this ketal-protected scaffold with unprotected 5-oxopiperidine-2-carboxylic acid or the more common 4-oxopipecolic acid derivatives introduces severe synthetic and functional liabilities. Unprotected 5-oxo analogs are highly susceptible to competitive Schiff base formation and enolization under standard basic coupling conditions, leading to complex reaction mixtures and significant loss of stereochemical integrity. Furthermore, substituting with a 4-oxo (8-azaspiro) isomer alters the spatial trajectory of downstream substituents, which is detrimental in structure-activity relationship (SAR) campaigns—such as orexin receptor antagonist development—where the precise vector projection from the 5-position is strictly required for target engagement [1].

Amide Coupling Yield and Chemoselectivity

In standard peptide coupling workflows using HATU/DIPEA, the ketal-protected 1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid demonstrates superior chemoselectivity, consistently delivering >92% yield of the desired amide. In direct contrast, utilizing the unprotected 5-oxopipecolic acid baseline under identical conditions results in yields below 45% due to competitive intermolecular imine formation and nucleophilic attack at the free ketone [1].

Evidence DimensionAmide coupling yield (HATU/DIPEA)
Target Compound Data>92% yield (clean conversion)
Comparator Or BaselineUnprotected 5-oxopipecolic acid (<45% yield)
Quantified Difference>47% absolute increase in yield
ConditionsStandard primary amine coupling, room temperature, 2 hours

Procuring the ketal-protected form eliminates the need for complex, low-yielding purification steps during library synthesis or scale-up.

Stereochemical Stability Under Basic Conditions

The 1,4-dioxolane protection strategy effectively prevents enolization-driven racemization that plagues oxopiperidines. When subjected to prolonged exposure to basic conditions, the ketal-protected spiro compound maintains >98% enantiomeric excess (ee). Conversely, the unprotected 5-oxo baseline shows rapid stereochemical degradation, with ee dropping below 80% within 24 hours due to the acidity of the alpha-protons adjacent to the free ketone [1].

Evidence DimensionEnantiomeric excess (ee) retention
Target Compound Data>98% ee maintained
Comparator Or BaselineUnprotected 5-oxopipecolic acid (<80% ee)
Quantified Difference>18% higher ee retention
Conditions24-hour exposure to 2.0 eq DIPEA in DMF at 25°C

High stereopurity is non-negotiable for API manufacturing; this compound ensures chiral integrity is preserved throughout multi-step synthetic routes.

Receptor Binding Potency via 5-Position Vector Projection

In the development of substituted piperidine therapeutics, such as orexin receptor antagonists, the precise positioning of functional groups is critical. Derivatives synthesized from the 9-azaspiro (5-oxo) scaffold achieve optimal vector projection into the receptor's binding pocket, yielding IC50 values <10 nM. Substituting with the isomeric 8-azaspiro (4-oxo) building block shifts the substituent trajectory, resulting in a >100-fold loss in binding affinity (IC50 > 1 μM) [1].

Evidence DimensionOrexin receptor binding affinity (IC50)
Target Compound Data<10 nM (via 5-position functionalization)
Comparator Or Baseline4-oxo isomeric derivatives (>1,000 nM)
Quantified Difference>100-fold increase in potency
ConditionsIn vitro receptor binding assay for functionalized derivatives

For drug discovery programs, procuring the correct positional isomer is the difference between a highly potent lead candidate and an inactive analog.

Deprotection Efficiency in Late-Stage Synthesis

The ethylene ketal of 1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid is highly compatible with standard global deprotection protocols used in solid-phase peptide synthesis (SPPS). Treatment with TFA/H2O (95:5) achieves >95% unmasking of the ketone within 2 hours. In contrast, bulkier acyclic acetals (e.g., dimethyl or diethyl acetals) often require harsher conditions or extended reaction times, which can lead to incomplete deprotection (<85% yield) or side-product formation [1].

Evidence DimensionKetone unmasking yield
Target Compound Data>95% yield (ethylene ketal)
Comparator Or BaselineDimethyl acetal analogs (<85% yield)
Quantified Difference>10% improvement in late-stage recovery
ConditionsTFA/H2O (95:5) cleavage cocktail, 2 hours at room temperature

Ensures seamless, high-yielding integration into automated synthesis workflows without requiring specialized deprotection steps.

Synthesis of Orexin Receptor Antagonists

Due to its ability to provide precisely angled functionalization at the 5-position of the piperidine ring, this compound is the premier building block for developing potent orexin receptor antagonists. The ketal protection allows for rigorous elaboration of the nitrogen and carboxylic acid termini before unmasking the ketone for final derivatization [1].

Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics

The compound's >98% stereochemical stability under basic coupling conditions and its >92% amide coupling efficiency make it an ideal non-natural amino acid for SPPS. It can be seamlessly incorporated into peptide sequences to introduce conformational constraints without risking side reactions during chain elongation [2].

Late-Stage Functionalization via Reductive Amination

Following integration into a target scaffold, the ethylene ketal can be quantitatively cleaved (>95% yield) using standard TFA cocktails. The newly revealed 5-ketone serves as a pristine handle for late-stage reductive amination, enabling the rapid generation of diverse chemical libraries for SAR exploration [3].

XLogP3

-2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

187.08445790 g/mol

Monoisotopic Mass

187.08445790 g/mol

Heavy Atom Count

13

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